molecular formula C12H16BN3O2 B1403097 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine CAS No. 1331768-81-0

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine

Cat. No. B1403097
M. Wt: 245.09 g/mol
InChI Key: UBBGUUCZULKRHM-UHFFFAOYSA-N
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Description

“3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine” is a chemical compound. However, there is limited information available about this specific compound. It’s worth noting that compounds with a similar structure, such as “tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate” and “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine”, have been studied12.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine”. However, compounds with similar structures are often involved in borylation reactions3.


Scientific Research Applications

Synthesis and Characterization

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-a]pyrazine and its derivatives are primarily used as intermediates in organic synthesis. Their structures are typically confirmed using various spectroscopic methods like FT-IR, NMR, and MS, as well as single-crystal X-ray diffraction (Liao et al., 2022).
  • Density Functional Theory (DFT) studies are often conducted to calculate the molecular structures of these compounds, providing insight into their physical and chemical properties (Yang et al., 2021).

Application in High Throughput Chemistry

  • This compound is used in high throughput chemistry and large-scale synthesis of medicinally important compounds. For instance, it's involved in the optimized synthesis of 3-pyrazolo[1,5-a]pyridine boronic ester and its applications in Suzuki coupling (Bethel et al., 2012).

Biological Activities

  • Compounds derived from 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-a]pyrazine have shown diverse biological activities. They are utilized in synthesizing compounds like pyrazoles and pyrazolo[3,4-d]pyridazines, which have applications as antimicrobial, anti-inflammatory, and analgesic agents (Zaki et al., 2016).

Electron Donor Applications

  • Derivatives of this compound have been synthesized as key electron donors in various synthetic approaches. These electron donors are crucial in the development of new materials and potentially have applications in electronic devices (Bifari & El-Shishtawy, 2021).

Fluorescent Molecule Synthesis

  • The compound has been used in the synthesis of novel fluorescent molecules, such as pyrazolo[1,5-a]pyrimidine, demonstrating potential applications in fluorescence-based technologies (Wu et al., 2006).

Future Directions

There is limited information available on the future directions of research involving “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine”. However, compounds with similar structures continue to be of interest in various fields of research5.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine”. Further research may be needed to obtain a more comprehensive understanding of this compound.


properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-7-15-16-6-5-14-8-10(9)16/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBGUUCZULKRHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NC=CN3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine

Synthesis routes and methods

Procedure details

Obtained from 3-bromopyrazolo[1,5-a]pyrazine (Preparation 23c) following the experimental procedure as described in Preparation 27a, irradiating the reaction mixture at 100° C. for 1 h. The crude product was used without further purification in the next synthetic step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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